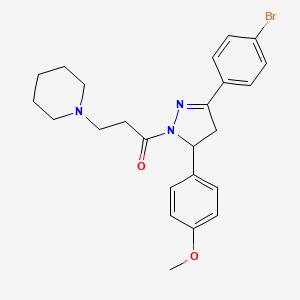

![molecular formula C22H16ClN3O3S B2516176 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 896684-19-8](/img/structure/B2516176.png)

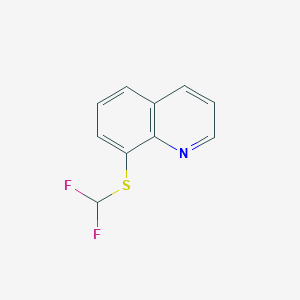

4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[e][1,2,4]thiadiazine moiety, which is a fused heterocyclic system that can be associated with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, an improved synthetic method for 4-chlorocoumarin-3-sulfonyl chloride has been developed, which is a key intermediate for the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides, compounds with potential anticancer and anti-HIV activities . These compounds are synthesized through reactions with bidentate nucleophiles such as 2-aminopyridines and 2-aminothiazoles, which proceed rapidly at room temperature but result in products that are challenging to purify due to their insolubility in common organic solvents .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple fused rings and functional groups. The presence of a 1,2,4-thiadiazine ring is notable, as similar structures have been prepared in other contexts, such as the synthesis of 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione . This compound was obtained by oxidation and further chemical transformations, indicating the potential for diverse reactivity and structural modifications within this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be quite varied. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involves multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and diazotisation to yield a series of formazans with antimicrobial activity . This demonstrates the potential for complex chemical transformations involving thiadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile" can be inferred from related compounds. For instance, the fused heterocycles mentioned in the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides are described as yellowish precipitates that are insoluble in common organic solvents . This suggests that the compound of interest may also exhibit low solubility in organic solvents, which could affect its purification and handling. Additionally, the related heterocycles are reported to be unstable and prone to decomposition, which could be a consideration for the stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Some derivatives of this compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. For instance, compound 5l showed significant activity in this series (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Antimicrobial Agents

- Derivatives of the compound have been synthesized for antimicrobial purposes. For example, certain formazans derived from a Mannich base of a similar compound showed moderate activity against pathogenic bacterial strains (Sah, Bidawat, Seth, & Gharu, 2014).

Structural Analysis

- The crystal structure of a related compound was analyzed, revealing its conformation and intermolecular interactions. This information is crucial for understanding the compound's properties and potential applications (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Nematocidal Activity

- Novel oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, structurally similar to the mentioned compound, have shown promising nematocidal activities. This suggests potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Antioxidant Activity

- Certain derivatives have been prepared and evaluated for their antioxidant activity. Some compounds showed significant activity compared to standard drugs like ascorbic acid (Gopi, Sastry, & Dhanaraju, 2016).

Antitumor Activity

- A derivative was investigated for its potential antitumor activity against U937 cancer cells, indicating its potential in cancer research (Bera et al., 2021).

Eigenschaften

IUPAC Name |

4-[[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3S/c1-15-6-11-18(23)12-20(15)26-22(27)25(14-17-9-7-16(13-24)8-10-17)19-4-2-3-5-21(19)30(26,28)29/h2-12H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZDSGQMGKYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

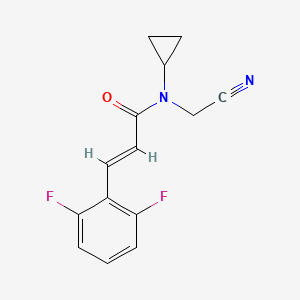

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)

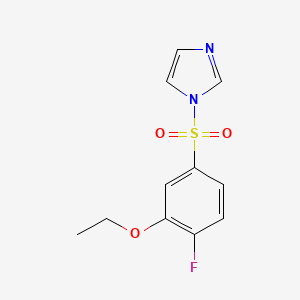

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

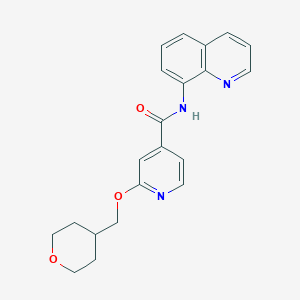

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)